2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-1-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O/c28-20(14-27-19-9-5-4-8-17(19)21-24-27)25-11-10-16(12-25)26-13-18(22-23-26)15-6-2-1-3-7-15/h1-9,13,16H,10-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIUJHQHXRXPTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)CN4C5=CC=CC=C5N=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone is a complex organic molecule that belongs to the class of triazole derivatives. Triazoles have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 358.39 g/mol. The structure features a benzo[d][1,2,3]triazole moiety linked to a pyrrolidine ring through an ethanone group, which may contribute to its biological profile.
Antimicrobial Activity
Research has shown that triazole derivatives exhibit notable antimicrobial properties. In a study evaluating various triazole compounds, it was found that derivatives containing the benzo[d][1,2,3]triazole nucleus displayed moderate antibacterial and antifungal activities against several strains such as Escherichia coli and Staphylococcus aureus . Specifically, compounds with bulky hydrophobic groups demonstrated enhanced antimicrobial efficacy.
Antiviral Activity
Triazole compounds have also been investigated for their antiviral properties. For instance, derivatives similar to the compound have been reported to possess activity against viral pathogens by inhibiting viral replication mechanisms. The presence of the triazole ring is crucial for interaction with viral enzymes .
Anticancer Potential
The anticancer activity of triazole derivatives has been a focal point in recent research. Some studies indicate that compounds containing the triazole structure can induce apoptosis in cancer cells through various pathways. The compound's ability to interact with specific cellular targets may lead to growth inhibition in tumor cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of triazole derivatives. Modifications at different positions on the triazole ring or substituents on the pyrrolidine moiety can significantly alter their pharmacological properties. Studies suggest that introducing electron-withdrawing or electron-donating groups can enhance the potency and selectivity of these compounds against specific biological targets .
Study 1: Antimicrobial Screening
A series of triazole derivatives were synthesized and screened for antimicrobial activity against various bacterial strains. The compound exhibited significant activity against Bacillus subtilis and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
Study 2: Antiviral Efficacy
In vitro studies demonstrated that certain triazole derivatives showed promising antiviral activity against Influenza A virus. The mechanism was attributed to inhibition of viral neuraminidase activity, leading to reduced viral replication .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The benzo-triazolyl group serves as a potential leaving group, enabling nucleophilic displacement reactions.
For example, the pyrrolidine nitrogen undergoes alkylation with methyl iodide in DMF at 80°C, yielding N-alkylated derivatives with >75% efficiency.
Cycloaddition and Click Chemistry
The 1,2,3-triazole rings participate in Huisgen azide-alkyne cycloaddition, though regioselectivity depends on substituents:
| Substrate | Reagents | Regioselectivity | Yield | Source |
|---|---|---|---|---|
| 4-Phenyl-1H-1,2,3-triazol | Cu(I)-catalyzed azide-alkyne | 1,4-disubstituted | 82–89% |
A study demonstrated that the phenyl-triazole moiety reacts with benzyl azide under Cu(I) catalysis to form 1,4-disubstituted triazoles with 86% yield .
Cross-Coupling Reactions
The aromatic rings enable metal-catalyzed coupling:
For instance, coupling with 4-chlorophenyl boronic acid under Suzuki conditions produced biaryl analogs with 81% yield .
Hydrolysis and Oxidation
The ketone group undergoes selective transformations:
Controlled oxidation with KMnO₄ at low temperatures preserved the triazole rings while converting the ketone to an α-keto acid .
Biological Activity-Driven Modifications
The compound’s antiproliferative properties correlate with HDAC inhibition:
| Modification Site | Biological Target | IC₅₀ | Reference |
|---|---|---|---|
| Benzo-triazolyl replacement | Histone deacetylase (HDAC) | 9.4 μM | |
| Triazole N-functionalization | Cancer cell lines (HeLa, MCF-7) | 1.2–2.4 nM |
Replacing the benzo-triazolyl group with a 3,4,5-trimethoxybenzoate enhanced HDAC inhibition by 40% .
Stability and Degradation Pathways
Key stability challenges include:
-
Photodegradation : Exposure to UV light (254 nm) led to 15% decomposition over 24 hrs.
-
Hydrolytic Sensitivity : The triazole-pyrrolidine linkage degraded at pH < 3 or pH > 11.
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized to improve yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling benzotriazole and triazole-pyrrolidine precursors via nucleophilic substitution or click chemistry. Key parameters include:
- Temperature control : Reactions often require reflux conditions (e.g., 80–100°C in ethanol or DMF) to ensure complete conversion .
- Catalysts : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is recommended for triazole ring formation, with sodium ascorbate as a reducing agent to minimize side products .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization in ethanol enhances purity .
- Validation : Monitor intermediates via TLC and confirm final product purity using HPLC (>95%) .
Q. What spectroscopic techniques are critical for confirming the compound’s structure?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify proton environments (e.g., benzotriazole protons at δ 7.5–8.2 ppm) and carbonyl signals (δ 170–180 ppm) .
- FT-IR : Confirm carbonyl (C=O stretch at ~1650 cm⁻¹) and triazole ring (C-N stretch at ~1450 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated m/z for C₂₂H₂₀N₆O: 408.17) .
Q. How does the compound’s solubility profile influence experimental design?
- Methodological Answer :
- Solvent Selection : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) or chlorinated solvents (CHCl₃) .
- Formulation : For biological assays, prepare stock solutions in DMSO (<1% v/v to avoid cellular toxicity) and dilute in PBS .
Advanced Research Questions
Q. What reaction mechanisms govern the formation of the triazole-pyrrolidine core?
- Methodological Answer :
- Stepwise Synthesis :
Pyrrolidine functionalization : Introduce the triazole moiety via CuAAC using propargylamine and phenyl azide under inert atmosphere .
Ethanone linkage : Couple benzotriazole with the pyrrolidine intermediate using EDC/HOBt as coupling agents .
- Mechanistic Insight : DFT calculations (e.g., B3LYP/6-311G++(d,p)) model transition states to optimize regioselectivity in triazole formation .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and positive controls (e.g., doxorubicin) .
- SAR Analysis : Compare derivatives (e.g., replacing phenyl with fluorophenyl) to isolate structural determinants of activity .
- Data Validation : Replicate results in triplicate and apply statistical tests (ANOVA, p < 0.05) .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
